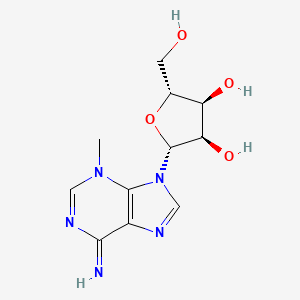

3-Methyladenosine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

72055-62-0 |

|---|---|

Fórmula molecular |

C11H15N5O4 |

Peso molecular |

281.27 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |

Clave InChI |

RIFDKYBNWNPCQK-IOSLPCCCSA-N |

SMILES |

CN1C=NC(=N)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O |

SMILES isomérico |

CN1C=NC(=N)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

CN1C=NC(=N)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O |

Sinónimos |

3-methyladenosine |

Origen del producto |

United States |

Foundational & Exploratory

3-Methyladenosine: A Technical Guide to its Application as a PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladenosine (3-MA) is a widely utilized pharmacological agent in cell biology research, primarily known for its role as an inhibitor of autophagy. However, its mechanism of action is rooted in its ability to inhibit phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to a multitude of cellular processes including cell growth, proliferation, survival, and vesicular trafficking. This technical guide provides an in-depth overview of 3-MA's function as a PI3K inhibitor, its differential effects on PI3K classes, and the downstream consequences on signaling pathways. We present collated quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate its effective use in a research setting.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in signal transduction. They are divided into three classes (I, II, and III) based on their structure, substrate specificity, and regulation. Class I PI3Ks are key components of growth factor signaling, activating the well-characterized PI3K/Akt/mTOR pathway to promote cell growth and survival.[1] Class III PI3K, also known as Vps34, is essential for the initiation of autophagy, a cellular process for the degradation and recycling of cytoplasmic components.[2]

This compound (3-MA) is a purine (B94841) analogue that has been extensively used as a tool to study autophagy.[3] Its primary mechanism of autophagy inhibition is through the suppression of the Class III PI3K, Vps34, thereby preventing the formation of autophagosomes.[2] However, it is crucial for researchers to recognize that 3-MA also exhibits inhibitory activity against Class I PI3Ks, which can have significant and sometimes confounding effects on cellular signaling and function.[4] Understanding this dual activity is paramount for the correct interpretation of experimental results.

Mechanism of Action: A Dual Inhibitor of PI3K

3-MA's inhibitory effects on PI3K are not uniform across the different classes. It exhibits a more potent and persistent inhibition of Class I PI3K compared to its transient effect on Class III PI3K.[2] This differential activity can lead to complex and context-dependent cellular responses.

-

Inhibition of Class III PI3K (Vps34): 3-MA directly inhibits the lipid kinase activity of Vps34, which is a critical step in the initiation of the autophagic process. Vps34, in a complex with Beclin-1 and other proteins, generates phosphatidylinositol 3-phosphate (PI(3)P) on the phagophore membrane, which is essential for the recruitment of downstream autophagy-related (Atg) proteins and the subsequent elongation and closure of the autophagosome.[2] By inhibiting Vps34, 3-MA blocks the formation of autophagosomes and thus inhibits autophagy.[2]

-

Inhibition of Class I PI3K: 3-MA also inhibits the activity of Class I PI3Ks.[4] This class of enzymes is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) and is responsible for converting phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[5] PI(3,4,5)P3 acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The activation of the PI3K/Akt pathway is a central signaling node that promotes cell growth, proliferation, and survival, while inhibiting apoptosis.[5] By inhibiting Class I PI3K, 3-MA can suppress these critical cellular functions.

The dual inhibitory nature of 3-MA is concentration and time-dependent. At lower concentrations and for shorter treatment durations, the inhibitory effect on Class III PI3K and autophagy may be more prominent. However, at higher concentrations or with prolonged exposure, the inhibition of Class I PI3K can lead to significant effects on cell viability and other cellular processes, independent of its role in autophagy.[6]

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a reference for its use in experimental settings.

Table 1: Chemical Properties and Solubility

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₅ | [7] |

| Molecular Weight | 149.15 g/mol | [8] |

| CAS Number | 5142-23-4 | [7] |

| Appearance | White solid | [7] |

| Solubility | Soluble in DMSO (10 mg/ml) or 100% ethanol (B145695) (5 mg/ml, warm) | [7] |

| Storage | Store at -20°C | [7] |

Table 2: IC₅₀ Values for PI3K Isoforms

| PI3K Isoform | IC₅₀ (nM) | Reference |

| p110α | Not widely reported | |

| p110β | Not widely reported | |

| p110δ | Not widely reported | |

| p110γ | Not widely reported | |

| Vps34 (Class III) | Not widely reported | |

| General PI3K Inhibition | micromolar range | [9] |

Note: Specific IC₅₀ values for 3-MA against individual Class I PI3K isoforms are not consistently reported in the literature, with most studies indicating inhibition in the micromolar range. More specific and potent inhibitors are now available for isoform-specific studies.

Table 3: Effective Concentrations for Autophagy Inhibition

| Cell Line | Effective Concentration | Notes | Reference |

| HeLa | 5-10 mM | Inhibition of starvation-induced autophagy | [3] |

| HT1080 | 10 mM | Inhibition of autophagy | [9] |

| NRK | 6 mM | >80% inhibition of starvation-induced autophagy | [10] |

| PANC-1 | Dose-dependent | Promoted apoptosis via autophagy suppression when combined with ¹³¹I-FAP-2286 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound as a PI3K inhibitor.

In Vitro PI3K Kinase Assay

This protocol provides a general framework for measuring the enzymatic activity of PI3K in the presence of 3-MA. Specific details may need to be optimized based on the PI3K isoform and the detection method used.

Objective: To directly measure the inhibitory effect of 3-MA on the kinase activity of a specific PI3K isoform.

Materials:

-

Recombinant PI3K enzyme (e.g., p110α/p85α)

-

Lipid substrate (e.g., PI(4,5)P₂)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

384-well low volume plates

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 3-MA in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

-

Prepare the PI3K enzyme and lipid substrate in kinase reaction buffer according to the manufacturer's instructions.

-

Prepare the ATP solution in kinase reaction buffer.

-

-

Assay Setup:

-

Add 0.5 µL of 3-MA solution or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of the PI3K enzyme/lipid substrate mixture to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add 0.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

Detect Kinase Activity:

-

Stop the reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's protocol.[11] This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

-

Data Analysis:

-

Calculate the percentage of PI3K activity inhibition for each concentration of 3-MA relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the 3-MA concentration to determine the IC₅₀ value.

-

Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the effect of 3-MA on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.

Objective: To determine if 3-MA inhibits Class I PI3K activity in cells by measuring the phosphorylation of its downstream target, Akt.

Materials:

-

Cell line of interest (e.g., NIH-3T3, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Stimulant for the PI3K/Akt pathway (e.g., PDGF-BB, insulin)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total Akt

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal Akt phosphorylation.

-

Pre-treat the cells with various concentrations of 3-MA or vehicle control for a desired time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., PDGF-BB at 50 ng/mL) for a short period (e.g., 10-15 minutes) to activate the PI3K/Akt pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Signal Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

-

Autophagy Flux Assay (LC3 Turnover)

This protocol describes how to measure autophagy flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Objective: To assess the effect of 3-MA on the dynamic process of autophagy.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer

-

Western blot reagents (as described in section 4.2)

-

Primary antibodies:

-

Rabbit anti-LC3B

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and grow to the desired confluency.

-

Treat cells with 3-MA at the desired concentration for a specific time course.

-

In a parallel set of wells, co-treat the cells with 3-MA and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the 3-MA treatment).[14] Include control groups with no treatment, lysosomal inhibitor alone, and 3-MA alone.

-

-

Cell Lysis and Western Blotting:

-

Lyse the cells and perform Western blotting as described in section 4.2.

-

Separate proteins on a higher percentage polyacrylamide gel (e.g., 15%) to effectively resolve LC3-I and LC3-II.

-

-

Antibody Incubation and Detection:

-

Probe the membrane with an anti-LC3B antibody.

-

After detection, strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and β-actin.

-

Normalize the LC3-II levels to the β-actin levels for each condition.

-

Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in the accumulation of LC3-II in the presence of the lysosomal inhibitor upon 3-MA treatment indicates inhibition of autophagic flux.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound.

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Mechanism of 3-MA in Autophagy Inhibition

Caption: Inhibition of autophagy by this compound through the suppression of Class III PI3K.

Experimental Workflow for Studying 3-MA Effects

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage [frontiersin.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.de [promega.de]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. benchchem.com [benchchem.com]

The Dual Function of 3-Methyladenosine: A Technical Guide for Researchers

An In-depth Exploration of the Core Mechanisms, Experimental Protocols, and Signaling Pathways

Abstract

3-Methyladenine (3-MA) is a widely utilized pharmacological agent in cellular biology, primarily recognized for its role as an inhibitor of autophagy. Its mechanism of action is centered on the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for a multitude of cellular processes. However, the function of 3-MA is not monolithically inhibitory; it exhibits a nuanced, dual role in the regulation of autophagy, contingent on cellular context and experimental conditions. This technical guide provides a comprehensive overview of the multifaceted functions of 3-Methyladenosine for researchers, scientists, and drug development professionals. We will delve into its molecular mechanisms, provide detailed experimental protocols for its study, and present its effects on key signaling pathways through structured data and visualizations.

Core Mechanism of Action: A Tale of Two PI3K Classes

3-Methyladenine's primary mechanism of action is the inhibition of phosphoinositide 3-kinases (PI3Ks).[1][2] PI3Ks are a family of lipid kinases that play pivotal roles in cell growth, proliferation, survival, and vesicular trafficking. They are broadly categorized into three classes (I, II, and III). 3-MA's effects are most pronounced on Class I and Class III PI3Ks.[3]

The dual role of 3-MA in autophagy stems from its differential temporal effects on these two classes of PI3Ks.[3][4]

-

Inhibition of Autophagy (The Canonical Role): Under conditions of nutrient starvation, 3-MA acts as an inhibitor of autophagy by primarily targeting the Class III PI3K, Vps34 .[1][2] Vps34 is a crucial component of the autophagy initiation complex, responsible for the production of phosphatidylinositol 3-phosphate (PI(3)P) on the phagophore (the precursor to the autophagosome). By inhibiting Vps34, 3-MA prevents the formation of PI(3)P, thereby blocking the recruitment of downstream autophagy-related proteins (Atgs) and ultimately halting the formation of autophagosomes.[3] This inhibitory effect on Class III PI3K is, however, transient.[3][4]

-

Promotion of Autophagy (The Paradoxical Role): In contrast, under nutrient-rich conditions and with prolonged treatment, 3-MA can paradoxically promote autophagy.[3][4] This is due to its sustained inhibitory effect on Class I PI3Ks .[3][4] The Class I PI3K/Akt/mTOR signaling pathway is a major negative regulator of autophagy. By persistently inhibiting Class I PI3K, 3-MA leads to the downstream inactivation of mTOR (mammalian target of rapamycin), a key kinase that suppresses autophagy.[1] This sustained inhibition of the mTOR pathway overrides the transient inhibition of Class III PI3K, resulting in a net induction of autophagic flux.[3][4]

Beyond autophagy, 3-MA has been shown to suppress cell migration and invasion by inhibiting Class I and II PI3Ks and can induce caspase-dependent cell death independently of its effects on autophagy.[1]

Quantitative Data on this compound Activity

The inhibitory potency of 3-MA varies depending on the specific PI3K isoform and the cellular context. The following table summarizes key quantitative data for 3-MA.

| Parameter | Value | Cell Line/System | Notes |

| IC50 for Vps34 (Class III PI3K) | 25 µM | HeLa cells | Represents the concentration for 50% inhibition of the primary target for autophagy inhibition.[5] |

| IC50 for PI3Kγ (Class I PI3K) | 60 µM | HeLa cells | Demonstrates the inhibitory effect on a Class I PI3K isoform.[5] |

| IC50 for Protein Degradation | 5 mM | Rat hepatocytes | A broader measure of its effect on cellular catabolic processes.[6] |

| Typical Working Concentration | 5 mM | Various cell lines | A commonly used concentration to inhibit autophagy in cell culture experiments.[7] |

Experimental Protocols

To investigate the function of this compound, a variety of experimental techniques can be employed. Below are detailed methodologies for key experiments.

Preparation of 3-Methyladenine Stock Solutions

Proper preparation of 3-MA solutions is critical for experimental consistency.

Materials:

-

3-Methyladenine powder

-

Dimethyl sulfoxide (B87167) (DMSO) or sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

0.22 µm syringe filter

Protocol for 100 mM Stock Solution in DMSO:

-

Weigh out 14.91 mg of 3-MA powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of high-quality, anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to dissolve the powder. Gentle warming to 37°C may aid in dissolution.

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The reconstituted product is stable for up to 3 months.[3]

Note: For cell culture experiments, it is often recommended to prepare fresh solutions of 3-MA in the desired culture medium immediately before use to avoid issues with solubility and stability.[8]

Western Blot Analysis of Autophagy Markers (LC3-I/II and p62)

This protocol allows for the quantification of key autophagy-related proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (12-15% acrylamide)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane on an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II (a decrease in the molecular weight) is a hallmark of autophagy induction. A decrease in the level of p62, a protein that is selectively degraded by autophagy, also indicates increased autophagic flux.

Immunofluorescence Staining for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes within cells.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-LC3)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and allow them to adhere. Treat the cells with 3-MA or control vehicle for the desired time.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and then block with blocking solution for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-LC3 antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta (dots) of LC3 staining in the cytoplasm. Quantify the number of puncta per cell or the percentage of cells with a high number of puncta.

Visualizing the Function of this compound

The following diagrams illustrate the signaling pathways affected by 3-MA and a typical experimental workflow for its study.

Caption: Dual role of 3-Methyladenine in autophagy regulation.

Caption: Experimental workflow for studying 3-MA's function.

Conclusion

3-Methyladenine is a powerful and complex tool for the study of autophagy and PI3K signaling. Its dual functionality necessitates careful experimental design and interpretation of results. Under nutrient-deprived conditions and with short-term treatment, it acts as a canonical inhibitor of autophagy by targeting Class III PI3K. Conversely, in nutrient-rich environments and with prolonged exposure, it can promote autophagy through the sustained inhibition of the Class I PI3K/Akt/mTOR pathway. Researchers and drug development professionals must consider these context-dependent effects to accurately leverage 3-MA in their investigations and therapeutic strategies. This guide provides the foundational knowledge and practical protocols to navigate the intricate functions of this pivotal molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 3. invivogen.com [invivogen.com]

- 4. echelon-inc.com [echelon-inc.com]

- 5. promega.es [promega.es]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

3-Methyladenine (3-MA): A Technical Guide to its Role in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyladenine (3-MA) as a pharmacological inhibitor of autophagy. It details its mechanism of action, its complex effects on cellular signaling pathways, and provides standardized experimental protocols for its use in research and development.

Introduction to 3-Methyladenine (3-MA)

3-Methyladenine (3-MA) is a widely utilized inhibitor of autophagy, a catabolic process responsible for the degradation of cellular components within lysosomes. It is a purine (B94841) analogue that was first identified for its ability to block the formation of autophagosomes, the hallmark double-membraned vesicles of autophagy. Its primary mechanism of action involves the inhibition of class III phosphoinositide 3-kinases (PI3K), which are crucial for the initiation of the autophagic process.

Mechanism of Action: The Dual Role of 3-MA

While predominantly known as an autophagy inhibitor, the role of 3-MA is context-dependent, and it can, under certain conditions, promote autophagic flux. This dual functionality stems from its differential effects on various classes of PI3K enzymes and the specific cellular conditions.

Inhibition of Autophagy

The canonical inhibitory effect of 3-MA is mediated through its potent inhibition of the class III PI3K, Vps34. Vps34 is a key component of a complex that includes Beclin-1, Vps15, and ATG14L. This complex is responsible for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore (the precursor to the autophagosome), a critical step for the recruitment of other autophagy-related (ATG) proteins and the subsequent elongation and closure of the autophagosome. By inhibiting Vps34, 3-MA effectively blocks the initiation of autophagy.

Promotion of Autophagy

Paradoxically, 3-MA can also promote autophagy. This effect is attributed to its ability to inhibit class I PI3Ks. The class I PI3K/Akt/mTOR pathway is a major negative regulator of autophagy. By inhibiting class I PI3Ks, 3-MA can lead to the activation of ULK1 (the mammalian ortholog of Atg1), a key initiator of autophagy, thereby promoting the process. This effect is typically observed under nutrient-rich conditions or when mTORC1 activity is high.

The following diagram illustrates the signaling pathways influenced by 3-MA:

Quantitative Data on 3-Methyladenine

The efficacy of 3-MA as an autophagy inhibitor is dependent on the cell type, experimental conditions, and the specific outcome being measured. The following tables summarize key quantitative data for the use of 3-MA.

| Parameter | Value | Cell Line | Reference |

| IC50 (Vps34) | 25 µM | In vitro assay | |

| IC50 (PI3Kα) | 40 µM | In vitro assay | |

| IC50 (PI3Kγ) | 75 µM | In vitro assay |

| Cell Line | Effective Concentration | Effect |

| PC-12 | 10 mM | Inhibition of autophagy induced by serum deprivation. |

| MCF-7 | 5-10 mM | Inhibition of starvation-induced autophagy. |

| Hepatocytes | 10 mM | Inhibition of amino acid deprivation-induced autophagy. |

| HT-29 | 2-10 mM | Inhibition of autophagy. |

| Protein Marker | Effect of 3-MA | Typical Observation |

| LC3-II | Decrease | Reduced conversion of LC3-I to LC3-II, indicating inhibition of autophagosome formation. |

| p62/SQSTM1 | Accumulation | Blockade of autophagic degradation leads to the accumulation of p62. |

| Beclin-1 | No direct effect on expression | 3-MA targets the activity of the Vps34 complex where Beclin-1 is a component. |

| p-mTOR | Increase (indirect) | Inhibition of Class I PI3K can lead to downstream effects on mTOR signaling. |

| p-Akt | Decrease | Direct consequence of Class I PI3K inhibition. |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of 3-MA on autophagy.

Western Blotting for LC3 Conversion and p62 Degradation

This protocol is used to quantify the levels of key autophagy-related proteins.

Methodology:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of 3-MA (typically 2-10 mM) for a specified duration. Include appropriate positive and negative controls (e.g., starvation medium, rapamycin).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of autophagy inhibition.

Fluorescence Microscopy for LC3 Puncta Formation

This method allows for the visualization of autophagosome formation within cells.

Methodology:

-

Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or RFP-LC3).

-

Cell Seeding: Seed the transfected cells onto glass coverslips in a multi-well plate.

-

Cell Treatment: Induce autophagy (e.g., through starvation) in the presence or absence of 3-MA.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Count the number of fluorescent LC3 puncta per cell. A decrease in the number of puncta in 3-MA-treated cells compared to the control indicates inhibition of autophagosome formation.

Conclusion

3-Methyladenine remains a valuable tool for studying the intricate process of autophagy. However, its dual mechanism of action necessitates careful experimental design and interpretation of results. Researchers should consider the specific cellular context and the concentrations of 3-MA used to accurately dissect its effects on autophagy. The protocols and data presented in this guide provide a solid foundation for the effective application of 3-MA in autophagy research and drug development.

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Methyladenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladenosine (3-meA) is a purine (B94841) nucleoside that plays a significant role in cellular processes, primarily as a derivative of adenine (B156593). While it is structurally similar to the more extensively studied autophagy inhibitor 3-Methyladenine (B1666300) (3-MA), this compound possesses its own distinct chemical and biological characteristics. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of this compound, with a focus on its role as a DNA and RNA adduct and its implications in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and molecular biology.

Chemical Properties and Structure

This compound is a glycoside formed from 3-methyladenine attached to a ribose sugar. Its structure is fundamental to its biological activity, including its incorporation into nucleic acids and its interaction with various enzymes.

Identifiers and Chemical Formula

-

IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol[1]

-

CAS Number: 72055-62-0[1]

-

Chemical Formula: C₁₁H₁₅N₅O₄[1]

-

Molecular Weight: 281.27 g/mol [1]

-

Canonical SMILES: CN1C=NC(=N)C2=C1N(C=N2)[C@H]3--INVALID-LINK--CO)O)O

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that much of the readily available experimental data, particularly regarding solubility and biological activity, pertains to its purine base counterpart, 3-Methyladenine (3-MA). Where data for this compound is not available, data for 3-Methyladenine is provided for reference, with the distinction clearly noted.

| Property | This compound (C₁₁H₁₅N₅O₄) | 3-Methyladenine (C₆H₇N₅) |

| Molecular Weight | 281.27 g/mol [1] | 149.15 g/mol [2][3] |

| Melting Point | Data not readily available | ~300 °C (decomposes) |

| Solubility | Data not readily available | Water: ~4-5 mg/mL (may require warming or sonication)[4][5][6] DMSO: ~8.33-10 mg/mL (may require warming)[4][5][6][7] Ethanol: ~5 mg/mL (with warming)[8] PBS (pH 7.2): ~2 mg/mL[4] |

| Appearance | Solid (presumed) | White to off-white crystalline solid |

| pKa | Data not readily available | Strong basic compound[9] |

Spectroscopic Data

Detailed spectroscopic data for this compound are not widely published. However, spectral information for the related compound 3-Methyladenine is available and can provide insights into the purine ring system.

-

¹H and ¹³C NMR: Predicted NMR data for 3-Methyladenine can be found in databases such as the NMRShiftDB.[2][10][11] Experimental spectra for similar compounds suggest that the methyl group would appear as a singlet in the ¹H NMR spectrum, and its carbon signal would be distinct in the ¹³C NMR spectrum.[10][12][13][14]

-

Mass Spectrometry: Mass spectrometry data for 3-Methyladenine shows a molecular ion peak corresponding to its molecular weight.[2][10][11] LC-MS/MS methods have been developed for the sensitive detection of 3-Methyladenine and other alkylated purines.[15]

Structural Information

Biological Role and Significance

This compound's biological significance stems from its formation as a DNA and RNA adduct and its interaction with cellular signaling pathways.

This compound as a DNA and RNA Adduct

This compound is formed in DNA and RNA through the action of alkylating agents. This methylation at the N3 position of adenine can have significant biological consequences.

-

Cytotoxicity: 3-methyladenine in DNA is a cytotoxic lesion that can block DNA replication.[17] This blockage can lead to stalled replication forks, DNA strand breaks, and ultimately, cell death.

-

DNA Repair: Cells have evolved specific repair mechanisms to remove 3-methyladenine from DNA. The primary pathway for this is base excision repair (BER), initiated by a specific DNA glycosylase, 3-methyladenine DNA glycosylase (also known as AAG or MPG).[2][18] This enzyme recognizes the lesion and cleaves the N-glycosidic bond, releasing the damaged base.[2]

-

RNA Modification: The presence of this compound in RNA is also of interest, particularly in the context of the epitranscriptome. Methods for detecting various RNA modifications, including methylated adenosines, are an active area of research.[9][19]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While most studies on PI3K inhibition have utilized 3-Methyladenine (3-MA), the findings are highly relevant to understanding the potential biological effects of this compound. 3-MA is a well-known inhibitor of phosphoinositide 3-kinases (PI3Ks).[20]

-

Dual Role in Autophagy: 3-MA exhibits a dual role in regulating autophagy. It inhibits starvation-induced autophagy by transiently suppressing Class III PI3K.[1][20] However, under nutrient-rich conditions, prolonged treatment with 3-MA can promote autophagy by persistently inhibiting Class I PI3K.[1][20]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting PI3K, 3-MA can modulate the downstream signaling of this pathway, which has implications for cancer therapy and other diseases.[21][22][23]

Below is a diagram illustrating the dual inhibitory effect of 3-Methyladenine on the PI3K/Akt/mTOR pathway, leading to the modulation of autophagy.

Experimental Protocols

This section provides an overview of key experimental methodologies related to the synthesis, purification, and analysis of this compound and its adducts.

Synthesis of this compound

The synthesis of this compound has been reported, typically involving the methylation of a protected adenosine (B11128) precursor. A general synthetic approach is outlined below, based on described methods.[24]

Workflow for the Synthesis of this compound:

A specific reported synthesis involves the methylation of N'-benzyloxy-5-formamido-1-beta-D-ribofuranosylimidazole-4-carboxamidine, followed by hydrogenolysis and cyclization to yield this compound as a p-toluenesulfonate salt.[24] It is noted that the resulting 3-methyladenine nucleosides are very unstable.[24]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of nucleosides and their derivatives. A reverse-phase HPLC method can be employed for the separation of 3-Methyladenine.[25] This method can be adapted for the purification of this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[25] For mass spectrometry compatibility, volatile buffers like formic acid are preferred.[25]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the purine ring (around 260-270 nm) is used.

Detection and Quantification of this compound Adducts

The analysis of this compound adducts in biological samples is crucial for understanding the effects of alkylating agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

General Protocol for LC-MS/MS Analysis of DNA Adducts:

-

DNA Isolation: Extract genomic DNA from cells or tissues of interest.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Purify the nucleoside mixture, often using solid-phase extraction (SPE), to remove interfering substances.

-

LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase HPLC.

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for this compound.

-

Immunoaffinity columns can also be used for the specific purification of 3-methyladenine from biological matrices like urine prior to GC-MS or LC-MS analysis.

Workflow for DNA Adduct Analysis:

Conclusion

This compound is a modified nucleoside with significant implications in DNA damage and repair, as well as in the regulation of fundamental cellular signaling pathways. While much of the existing research has focused on its aglycone, 3-Methyladenine, understanding the specific properties and functions of the nucleoside form is crucial for a complete picture of its biological role. This technical guide has provided a consolidated overview of the current knowledge on the chemical structure, properties, and biological significance of this compound, along with relevant experimental methodologies. Further research is warranted to fully elucidate the distinct physicochemical and biological properties of this compound and to explore its potential as a therapeutic target or biomarker.

References

- 1. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage recognition and repair by 3-methyladenine DNA glycosylase I (TAG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyladenine | C6H7N5 | CID 135398661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Frontiers | Improved Methods for Deamination-Based m6A Detection [frontiersin.org]

- 9. Emerging approaches for detection of methylation sites in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 3-Methyladenine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. hmdb.ca [hmdb.ca]

- 14. mdpi.com [mdpi.com]

- 15. New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. In vivo repair of methylation damage in Aag 3-methyladenine DNA glycosylase null mouse cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. invivogen.com [invivogen.com]

- 21. researchgate.net [researchgate.net]

- 22. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3-Methyladenine nucleosides: their synthesis, ring opening, and glycosidic bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Separation of 3-Methyladenine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

3-Methyladenine in Cancer Cell Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladenine (3-MA) is a widely utilized pharmacological agent in cancer research, primarily known for its role as an inhibitor of autophagy. Initially identified for its ability to block the formation of autophagosomes, 3-MA has become an indispensable tool for elucidating the complex interplay between autophagy and cancer cell survival, proliferation, and response to therapy. This technical guide provides a comprehensive overview of 3-MA, focusing on its mechanism of action, its application in various cancer models, and detailed protocols for its use in key experimental assays.

Core Mechanism of Action: A Tale of Two PI3Ks

3-Methyladenine exerts its biological effects primarily through the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical for cell signaling. However, the activity of 3-MA is nuanced, with a dual role that is dependent on context and duration of treatment.[1]

-

Inhibition of Class III PI3K and Autophagy: 3-MA is a well-established inhibitor of the Class III PI3K, Vps34.[1][2] Vps34 is a crucial component of the autophagy initiation complex, responsible for generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. By inhibiting Vps34, 3-MA prevents the nucleation and formation of autophagosomes, thereby blocking the autophagic process.[1][2] This is the primary mechanism for which 3-MA is used to study the consequences of autophagy inhibition in cancer cells.

-

Inhibition of Class I PI3K and Context-Dependent Effects: In addition to its effects on Class III PI3K, 3-MA also inhibits Class I PI3Ks, which are key components of the pro-survival PI3K/Akt/mTOR signaling pathway.[1][3] The inhibition of Class I PI3K by 3-MA is more persistent than its effect on Class III PI3K.[3] This can lead to a paradoxical effect: under nutrient-rich conditions and with prolonged treatment, 3-MA can actually promote autophagy by suppressing the mTOR pathway, a negative regulator of autophagy.[3] This dual functionality underscores the importance of carefully considering experimental conditions when using 3-MA.

Signaling Pathway of 3-MA's Dual Inhibition

Caption: Signaling pathway showing 3-MA's dual inhibition of PI3K classes.

Quantitative Data: In Vitro Efficacy of 3-Methyladenine

The effective concentration of 3-MA can vary significantly depending on the cancer cell line, treatment duration, and the specific biological question being addressed. It is crucial to perform dose-response experiments to determine the optimal concentration for each experimental system.

| Cell Line | Cancer Type | Effective Concentration | IC50 | Notes | Reference(s) |

| HeLa | Cervical Cancer | 2.5 - 10 mM | ~10 mM (48h) | Dose-dependent reduction in viability. | [4] |

| MCF-7 | Breast Cancer | 5 mM | Not specified | Used in combination with chemotherapeutic drugs. | [4] |

| MDA-MB-231 | Breast Cancer | 5 mM | Not specified | Potentiated tocotrienol-induced apoptosis. | [5] |

| SH-SY5Y | Neuroblastoma | 500 µM | Not specified | Enhanced cisplatin-induced apoptosis. | [6] |

| U-87 MG | Glioblastoma | 200 - 500 µM | Not specified | Enhanced temozolomide-induced apoptosis. | [6] |

| HCT116 | Colon Cancer | Not specified | Not specified | 3-MA enhanced hypoxia-induced apoptosis. | [7] |

| A549 | Lung Cancer | 2 - 5 mM | Not specified | Inhibited autophagy induced by graphene quantum dots. | [8] |

| Colon Cancer (LOVO, SW620) | Colon Cancer | 5 mM | Not specified | Promoted migration and invasion. | [8] |

Experimental Protocols

Accurate and reproducible results when using 3-MA are contingent on carefully designed and executed experimental protocols. Below are detailed methodologies for key experiments.

General Experimental Workflow for 3-MA Treatment

Caption: Standard experimental workflow for 3-MA treatment in cell culture.

Autophagy Assay: Western Blot for LC3-II and p62

Principle: This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) and the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy. Inhibition of autophagy by 3-MA will prevent the increase in the LC3-II/LC3-I ratio and lead to the accumulation of p62.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Induce autophagy if required (e.g., by starvation with Earle's Balanced Salt Solution - EBSS).

-

Treat cells with the desired concentration of 3-MA (typically 2-10 mM) for the appropriate duration (e.g., 2-6 hours for starvation-induced autophagy). Include vehicle-treated controls.

-

For autophagic flux analysis, include a condition with a late-stage autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) added for the last 2-4 hours of treatment.

-

-

Cell Lysis:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

-

-

Western Blotting:

-

Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and apply an ECL substrate to visualize the bands.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.

-

Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

-

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells and treat with 3-MA, alone or in combination with other agents, as described in the general workflow. Include untreated and positive controls for apoptosis (e.g., staurosporine (B1682477) treatment).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Viability Assay: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of 3-MA concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of 3-MA that inhibits cell viability by 50%).

-

Logical Relationship: 3-MA, Autophagy, and Cancer Cell Fate

The interplay between 3-MA, autophagy, and the ultimate fate of a cancer cell is complex and can be either pro-survival or pro-death, depending on the cellular context and the nature of the stress.

Caption: Logical relationship between 3-MA, autophagy, and cancer cell fate.

In many cancer types, autophagy acts as a cytoprotective mechanism, enabling cancer cells to survive under stressful conditions such as chemotherapy or nutrient deprivation.[6] In these contexts, inhibiting autophagy with 3-MA can enhance the efficacy of anti-cancer treatments by promoting apoptosis.[6] However, it is important to note that 3-MA itself can induce cell death independently of its effects on autophagy, and in some scenarios, autophagy can promote cell death.[4] Therefore, the outcome of 3-MA treatment must be carefully evaluated in the specific cancer model being studied.

Conclusion

3-Methyladenine remains a cornerstone tool in the study of autophagy in cancer. Its ability to inhibit the early stages of autophagosome formation provides a powerful means to investigate the role of this fundamental cellular process in tumor biology. However, researchers must be mindful of its dual inhibitory effects on both Class I and Class III PI3Ks and design their experiments accordingly to ensure accurate interpretation of their findings. This guide provides the foundational knowledge and detailed protocols to effectively utilize 3-MA as a robust tool in the ongoing quest to understand and combat cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. europeanreview.org [europeanreview.org]

- 8. researchgate.net [researchgate.net]

How does 3-Methyladenosine affect mTOR signaling?

An In-depth Technical Guide to the Effects of 3-Methyladenosine on mTOR Signaling

Introduction

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2.[1][2] As a central regulator of cell metabolism, growth, proliferation, and survival, the mTOR signaling pathway integrates cues from growth factors, nutrients, energy status, and oxygen levels.[1][3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders.[1][4] this compound (3-MA) is a widely used pharmacological agent, initially identified as an inhibitor of autophagy.[5] It primarily functions as an inhibitor of phosphoinositide 3-kinases (PI3Ks).[5] Given that the Class I PI3K/Akt pathway is the canonical upstream activator of mTORC1, 3-MA serves as a critical tool for investigating the intricate connections between cellular nutrient sensing, autophagy, and cell growth. This guide provides a detailed technical overview of the mechanisms by which 3-MA modulates mTOR signaling.

Core Mechanism: A Dual Role in mTOR Regulation

This compound's effect on mTOR signaling is not straightforward; it is dictated by its role as a broad-spectrum PI3K inhibitor, affecting multiple classes of this enzyme with different temporal dynamics. This results in a context-dependent dual role.

1. Inhibition of mTOR Signaling via Class I PI3K Blockade:

The most direct way 3-MA inhibits mTOR is by blocking the Class I PI3K/Akt signaling cascade.[6][7] Growth factors activate Class I PI3K, leading to the phosphorylation and activation of Akt.[1][8] Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[1][8] By inhibiting Class I PI3K, 3-MA prevents Akt activation, keeping the TSC complex active, which in turn inhibits the Rheb GTPase required for mTORC1 activation.[1][6] This blockade suppresses the phosphorylation of mTORC1's downstream targets, such as S6 Kinase (S6K) and 4E-BP1, thereby inhibiting protein synthesis and cell growth.[1][6]

2. Modulation of Autophagy and Indirect mTOR Influence:

3-MA is famously known as an autophagy inhibitor due to its blockade of Class III PI3K (Vps34), which is essential for the formation of autophagosomes.[5][9] However, studies have revealed a more complex, dual role. The inhibitory effect of 3-MA on Class III PI3K is transient, whereas its inhibition of Class I PI3K is persistent.[5][7]

-

Short-Term Treatment (Autophagy Inhibition): During short-term starvation-induced autophagy, 3-MA's inhibition of Class III PI3K dominates, blocking autophagosome formation.

-

Prolonged Treatment (Autophagy Promotion): Under prolonged treatment in nutrient-rich conditions, the transient inhibition of Class III PI3K wanes. However, the persistent blockade of the Class I PI3K/Akt/mTORC1 pathway takes precedence.[7] Since mTORC1 is a potent inhibitor of autophagy initiation (via phosphorylation of ULK1), the sustained inhibition of mTORC1 by 3-MA leads to the induction of autophagy.[7][10]

Therefore, while often used to inhibit autophagy, 3-MA can paradoxically promote it through mTORC1 inhibition depending on the treatment duration and nutrient status.[7]

Quantitative Data on 3-MA's Effects

The inhibitory effects of 3-MA on the mTOR pathway have been quantified in various cell models. The data highlights a dose-dependent inhibition of key downstream effectors.

Table 1: Effect of 3-MA on mTORC1 Signaling Components

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

|---|---|---|---|---|

| HT-22 (Neuronal) | Insulin (10 nM) + 3-MA (5 mM, 24h) | p-S6K/S6K Ratio | Complete blockage of insulin-induced increase. | [6] |

| HT-22 (Neuronal) | Insulin (10 nM) + 3-MA (10 mM, 24h) | p-S6K/S6K Ratio | Complete blockage of insulin-induced increase. | [6] |

| HT-22 (Neuronal) | Insulin (10 nM) + 3-MA (5-10 mM, 24h) | p-S6/S6 Ratio | Unexpectedly enhanced insulin-induced phosphorylation. | [6] |

| NRK-49F (Fibroblasts) | Uric Acid (800 µM) + 3-MA (0-10 mM, 36h) | α-SMA, Collagen I | Dose-dependent suppression of uric acid-induced expression. | [9] |

| Primary AML Cells | 3-MA (1 mM) | Angioregulatory Mediators | Strong inhibition of CXCL9-11, HGF, Ang-1/2, and MMP-2 release. | [11] |

| HeLa Cells | 3-MA (5 mM, 48h) | Cell Viability | ~71.5% decrease in viability. | [12] |

| HeLa Cells | 3-MA (10 mM, 48h) | Cell Viability | ~91.6% decrease in viability. |[12] |

Note: The enhancement of p-S6 phosphorylation by 3-MA in some contexts is considered an anomalous result, potentially reflecting off-target effects or activation of other signaling pathways like MAPK that can also phosphorylate S6.[6]

Experimental Protocols

Reproducing and validating the effects of 3-MA on mTOR signaling requires standardized methodologies. Below are detailed protocols for key experiments.

Protocol 1: Western Blotting for mTOR Pathway Phosphorylation

This protocol is used to detect changes in the phosphorylation state of mTOR and its downstream targets like Akt, S6K, and S6, providing a direct measure of pathway activity.[6][13]

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., CHAPS lysis buffer: 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, with 0.3% CHAPS and protease/phosphatase inhibitors).[14][15]

-

Protein Separation: Separate equal amounts of protein (typically 20-50 µg) on an SDS-PAGE gel. For large proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-7.5%) and extended transfer times (100V for 120 min) are recommended.[16]

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1-2 hours at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[16]

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, diluted 1:1000-1:2000) overnight at 4°C.[16] Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1-2 hours at room temperature.[16]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify results by normalizing the phosphoprotein signal to the total protein signal.

Protocol 2: In Vitro mTORC1 Kinase Assay

This assay directly measures the catalytic activity of immunoprecipitated mTORC1 on a substrate, providing definitive evidence of mTORC1 inhibition by 3-MA.[2][14]

Methodology:

-

Immunoprecipitation of mTORC1:

-

Lyse treated and control cells in CHAPS lysis buffer.[14][15]

-

Incubate lysates with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR) for 1.5-3 hours at 4°C.[2][14]

-

Add Protein A/G sepharose beads and incubate for another hour to capture the antibody-mTORC1 complexes.[2][14]

-

Wash the beads multiple times with lysis buffer and then with a specific kinase wash buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl).[2]

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[14]

-

Add a recombinant, inactive substrate (e.g., GST-4E-BP1 or a fragment of S6K1) and ATP (e.g., 500 µM final concentration) to start the reaction.[14]

-

Incubate at 30-37°C for 30 minutes with gentle shaking.[14][15]

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1). A decrease in substrate phosphorylation in 3-MA-treated samples indicates inhibition of mTORC1 activity.

-

Protocol 3: Cell Viability Assay (MTT/MTS)

This assay assesses the impact of mTOR signaling inhibition by 3-MA on overall cell viability and proliferation.[17][18]

Methodology:

-

Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 3-MA for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For an MTT assay, add MTT solution (e.g., to a final concentration of 0.45 mg/ml) to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[18]

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the crystals.[18]

-

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

-

Analysis: Calculate cell viability as a percentage relative to an untreated control group. A decrease in absorbance corresponds to reduced cell viability.

Conclusion

This compound exerts a complex, multi-faceted influence on the mTOR signaling pathway, primarily through its function as a PI3K inhibitor. Its persistent inhibition of Class I PI3K positions it as a reliable tool for suppressing mTORC1 activity, thereby impacting cell growth and proliferation.[6][7] However, its transient effect on Class III PI3K complicates its use as a simple autophagy inhibitor, as prolonged treatment can paradoxically induce autophagy via mTORC1 suppression.[5][7] Researchers, scientists, and drug development professionals must consider these dual and time-dependent mechanisms when using 3-MA to probe the mTOR network, ensuring that experimental design and data interpretation account for this crucial context.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. mdpi.com [mdpi.com]

- 5. invivogen.com [invivogen.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Pharmacological inhibition of autophagy by 3-MA attenuates hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effect of autophagy inhibition on cell viability and cell cycle progression in MDA‑MB‑231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 3-Methyladenine (3-MA): Mechanism, Application, and Impact on Vesicle Nucleation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methyladenine (B1666300) (3-MA) is a cornerstone pharmacological tool in the study of autophagy, a fundamental cellular process of degradation and recycling.[1][2] This technical guide provides an in-depth exploration of 3-MA's molecular mechanism, its complex impact on vesicle nucleation, and detailed protocols for its experimental application. Primarily known as an inhibitor of Class III phosphoinositide 3-kinase (PI3K-III), 3-MA effectively blocks the initial stages of autophagosome formation.[3][4][5][6] However, its activity is nuanced, featuring a dual role where it can also promote autophagy under specific conditions by inhibiting Class I PI3K.[2][3][7][8] Understanding these differential effects is critical for the accurate design and interpretation of experiments in autophagy research and drug development.

Mechanism of Action: The Dual Role of 3-MA

The primary function of 3-MA in inhibiting autophagy is through its targeting of the vesicle nucleation stage, a critical early step in the formation of the autophagosome.[3] This process is orchestrated by a core protein complex centered around the Class III PI3K, Vps34.

Inhibition of Class III PI3K and Vesicle Nucleation

The canonical pathway for autophagosome nucleation begins with the activation of the ULK1 kinase complex under cellular stress. This complex then phosphorylates and activates the Class III PI3K complex, which includes Vps34, Beclin-1, Vps15, and ATG14L.[9][10][11] The primary role of this complex is to generate phosphatidylinositol 3-phosphate (PI(3)P) on the surface of the phagophore (also known as the isolation membrane).[4][5][12] PI(3)P acts as a crucial docking site, recruiting downstream effectors like WIPI proteins, which are essential for the subsequent expansion and closure of the autophagosome.[12]

3-MA directly inhibits the lipid kinase activity of Vps34.[5][6] By preventing the synthesis of PI(3)P, it effectively halts the recruitment of necessary autophagy-related (Atg) proteins, thereby blocking vesicle nucleation and subsequent autophagosome formation.[3][12]

Caption: Core inhibitory mechanism of 3-MA on autophagy nucleation.

The Dual Role: Context-Dependent Promotion of Autophagy

Paradoxically, 3-MA can also promote autophagy, an effect that is dependent on treatment duration and cellular nutrient status.[2][7] This is due to its differential temporal effects on Class I and Class III PI3Ks.[3][7]

-

Transient Inhibition of Class III PI3K: The inhibitory effect of 3-MA on the autophagy-promoting Vps34 complex is transient.[3][7]

-

Persistent Inhibition of Class I PI3K: In contrast, 3-MA causes a more sustained inhibition of the Class I PI3K pathway.[3][7]

The Class I PI3K/Akt/mTORC1 signaling cascade is a major negative regulator of autophagy.[7] Under nutrient-rich conditions, this pathway is active and mTORC1 phosphorylates and inactivates the ULK1 complex, suppressing autophagy initiation. By persistently inhibiting Class I PI3K, a prolonged treatment with 3-MA can lead to the de-repression of the ULK1 complex, thereby inducing autophagic flux.[2][3][7] This effect is typically observed in nutrient-rich conditions, whereas 3-MA reliably suppresses starvation-induced autophagy.[2]

Caption: Logical diagram of 3-MA's dual role on PI3K classes.

Quantitative Data on 3-MA Efficacy

The effective concentration of 3-MA can vary significantly depending on the cell type and experimental conditions. It is known to have poor solubility and often requires high concentrations to achieve autophagy inhibition.[1]

| Parameter | Value | Cell Line / Context | Reference |

| IC₅₀ (Autophagy Inhibition) | 1.21 mM | NRK cells | [1] |

| Effective Concentration | 5 mM | MEFs (Mouse Embryonic Fibroblasts) | [7] |

| Effective Concentration | 6 mM | NRK cells (>80% inhibition) | [1] |

| Effective Concentration | 10 mM | NRK cells, Planarians | [1][5] |

| IC₅₀ (Cell Viability) | 7.2 mM | Huh7.5 cells | [13] |

Experimental Protocols for Assessing 3-MA's Impact

To accurately measure the effect of 3-MA on vesicle nucleation, it is crucial to monitor "autophagic flux"—the complete process of autophagy from vesicle formation to lysosomal degradation.[14] Relying on a single static measurement can be misleading.

Method 1: LC3 Turnover Assay by Western Blot

This is the most widely used method to assess autophagic flux.[15] It measures the conversion of the cytosolic LC3-I form to the lipidated, autophagosome-associated LC3-II form.

Experimental Principle: An increase in LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine), which blocks the final degradation step. True autophagic flux is determined by the amount of LC3-II that accumulates when the lysosome is inhibited.[16]

Detailed Protocol:

-

Cell Seeding & Treatment:

-

Plate cells of interest to reach 70-80% confluency.

-

Create four treatment groups: (1) Untreated Control, (2) Stimulus (e.g., starvation) + 3-MA, (3) Lysosomal Inhibitor alone (e.g., 100 nM Bafilomycin A1 for 2-4 hours), (4) Stimulus + 3-MA + Lysosomal Inhibitor.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blot:

-

Load 20-30 µg of protein per lane onto a 12% or 15% polyacrylamide gel to ensure adequate separation of LC3-I and LC3-II bands.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against LC3 (e.g., Rabbit anti-LC3, 1:1000) overnight at 4°C.

-

Wash membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Interpretation:

-

Quantify the LC3-II band intensity using densitometry. Normalize to a loading control (e.g., β-actin).

-

Inhibition of flux by 3-MA is confirmed if: The LC3-II level in the "Stimulus + 3-MA + Inhibitor" lane is significantly lower than in the "Stimulus + Inhibitor" lane.

-

Caption: Workflow for the LC3 turnover autophagic flux assay.

Method 2: Tandem Fluorescent mRFP-GFP-LC3 Assay

This fluorescence microscopy-based method provides a more direct visualization of autophagic flux.[15]

Experimental Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In non-acidic autophagosomes, both fluorophores are active, and the puncta appear yellow (colocalization). When an autophagosome fuses with a lysosome to form an autolysosome, the acidic environment quenches the GFP signal, leaving only red mRFP fluorescence.[15][17]

Detailed Protocol:

-

Cell Culture and Transfection:

-

Seed cells on glass coverslips in a 24-well plate.[18]

-

Transfect cells with the ptfLC3 (mRFP-GFP-LC3) plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.

-

-

Treatment:

-

Induce autophagy (e.g., with starvation media like EBSS) in the presence or absence of 3-MA for 2-4 hours.[18]

-

-

Fixation and Mounting:

-

Wash cells gently with PBS.

-

Fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[18]

-

Wash again with PBS and mount the coverslip onto a microscope slide using a mounting medium with DAPI (to stain nuclei).

-

-

Imaging and Analysis:

-

Image cells using a confocal microscope with appropriate laser lines for GFP and mRFP.

-

Quantify: Count the number of yellow (GFP+/mRFP+, autophagosomes) and red-only (GFP-/mRFP+, autolysosomes) puncta per cell.

-

Interpretation with 3-MA: Inhibition of vesicle nucleation by 3-MA will result in a significant decrease in both yellow and red puncta compared to the stimulated control. A block later in the pathway (e.g., fusion) would cause an accumulation of yellow puncta.

-

Conclusion and Best Practices